(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Description

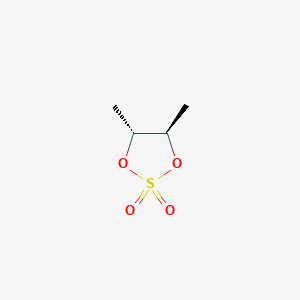

(4R,5R)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (CAS: 117470-90-3) is a cyclic sulfate ester derived from dimethyl L-tartrate. Its molecular formula is C₆H₈O₈S (MW: 240.19 g/mol), featuring a five-membered 1,3,2-dioxathiolane ring with two methyl groups and two carboxylate ester substituents in the (4R,5R) configuration . This compound is synthesized via sulfation of dimethyl tartrate, retaining the stereochemical integrity of the parent tartaric acid, making it valuable in asymmetric synthesis and chiral auxiliary applications . It is commonly used as a sulfonating agent or electrophilic intermediate in organic reactions due to its strained cyclic sulfate structure .

Properties

Molecular Formula |

C4H8O4S |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |

InChI |

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |

InChI Key |

POVNYOLUWDFQOZ-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OS(=O)(=O)O1)C |

Canonical SMILES |

CC1C(OS(=O)(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2,3-Butanediol Derivatives with Sulfur Oxidants

One of the primary synthetic routes involves starting from chiral 2,3-butanediol isomers, which undergo cyclization with sulfur-containing reagents and subsequent oxidation to form the dioxathiolane 2,2-dioxide ring.

Procedure Summary:

-

- (2R,3R)-(+)-2,3-butanediol or meso-2,3-butanediol

- Thionyl chloride (SOCl₂)

- Carbon tetrachloride (CCl₄) as solvent

-

- Dropwise addition of thionyl chloride to the diol solution at room temperature, causing gas evolution (HCl).

- Stirring at room temperature for 10 min, then refluxing for 30 min to ensure complete conversion and removal of HCl.

- Cooling to 0°C followed by addition of oxidizing agents such as ruthenium trichloride (RuCl₃·H₂O), sodium periodate (NaIO₄), and water.

- Stirring at room temperature for 1.5 hours to effect oxidation of the sulfur to the sulfone (2,2-dioxide) state.

-

- Extraction with methyl tert-butyl ether (MTBE) and water separation.

- Washing with water, saturated sodium bicarbonate, and saturated sodium chloride solutions.

- Drying over anhydrous magnesium sulfate.

- Filtration through silica gel to remove impurities.

- Solvent removal under reduced pressure yields the target compound as a clear, colorless solid.

-

- Yields reported up to 96% with high enantiomeric excess (ee) and purity after crystallization.

This method is described in detail in patent AU773405B2 and is considered highly efficient for producing enantiomerically pure (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide.

Cyclization via Triphosgene-Mediated Reaction of 3-Hydroxy-2-butanone

An alternative preparation involves the use of triphosgene to cyclize 3-hydroxy-2-butanone with aniline derivatives, followed by thermal treatment and steam distillation purification.

Procedure Summary:

-

- 3-Hydroxy-2-butanone (50.0 g, 0.567 mol)

- Triphosgene (58.76 g, 0.198 mol)

- Dimethylaniline (84.85 g, 0.70 mol)

-

- Dissolve 3-hydroxy-2-butanone in dichloromethane (600 mL), cool to 0-10°C.

- Add triphosgene to the solution.

- Add dimethylaniline dropwise in dichloromethane (85 mL) at low temperature.

- Stir at room temperature for 2 hours.

- Wash organic layer with 10% hydrochloric acid (twice) and saturated brine.

- Dry over anhydrous magnesium sulfate and evaporate solvent to obtain a light brown oil.

- Heat the oil at 170°C for 1 hour to induce cyclization and ring closure, resulting in a dark brown solid.

-

- Introduce water vapor (steam) into the reaction mixture for steam distillation.

- Condense the vapor mixture to collect distillate containing the compound.

- Further cooling of the distillate precipitates the pure solid compound.

- Recrystallization from ethanol enhances purity.

-

- Yields around 75% with HPLC purity exceeding 99.5%.

- Melting point reported around 80-82°C.

This method is described in Chinese patent CN101723929B and highlights the use of steam distillation for effective purification of the compound.

Purification by Steam Distillation

Steam distillation is frequently employed as a purification step for this compound due to its volatility and immiscibility with water vapor.

- The crude product is placed in a distillation apparatus.

- Water vapor is passed through or added to the system, often generated by boiling water or steam generators.

- The compound forms an azeotrope-like mixture with water vapor and is carried over in gaseous form.

- The vapor mixture is condensed using water-cooled or air-cooled condensers.

- The distillate is further cooled to precipitate the pure solid compound.

- This method improves purity to above 99% by HPLC and removes impurities effectively.

This purification technique is integral to the synthesis process, especially following thermal cyclization steps.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride oxidation | (2R,3R)-2,3-butanediol | SOCl₂, CCl₄, RuCl₃·H₂O, NaIO₄, reflux | 96 | >99% | High enantiomeric purity, scalable |

| Triphosgene cyclization | 3-Hydroxy-2-butanone | Triphosgene, dimethylaniline, heat 170°C | 75 | 99.5% | Requires steam distillation purification |

| Steam distillation (purification) | Crude product | Water vapor, condensation | N/A | >99% | Enhances purity post-synthesis |

Research Findings and Notes

- The stereochemistry control is critical for obtaining the (4R,5R) isomer with high enantiomeric excess, which is achieved by starting from enantiomerically pure diols or chiral precursors.

- Oxidation of sulfur to sulfone (2,2-dioxide) is efficiently achieved using ruthenium catalysts and periodate oxidants under mild conditions.

- Thermal cyclization at elevated temperatures (around 170°C) facilitates ring closure but requires subsequent purification to remove side products.

- Steam distillation is a robust purification method that exploits the compound’s volatility and immiscibility with water vapor, allowing for high purity isolation without decomposition.

- The compound’s purity and stereochemical integrity are confirmed by HPLC, melting point analysis, and optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides.

Scientific Research Applications

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a sulfur-containing organic compound with a unique dioxathiolane structure. It features a five-membered ring containing two oxygen atoms and one sulfur atom, with two methyl substituents at the 4 and 5 positions. The stereochemistry is defined by the (4R,5R) configuration, influencing its chemical reactivity and biological activity. The molecular formula is C4H8O4S, with a molecular weight of 152.17 g/mol .

Potential Applications

- Diverse chemical transformations The dioxathiolane moiety's reactive nature allows it to participate in diverse chemical transformations. These reactions often require specific catalysts or conditions like heat or light.

- Pharmacological properties Research suggests it may possess pharmacological properties, interacting with biological targets through enzyme inhibition or modulation of signaling pathways. Computer-aided prediction methods indicate potential therapeutic effects such as anti-inflammatory and antimicrobial activities, based on structural similarities with known bioactive compounds.

Research Applications

This compound has potential applications in various fields. Interaction studies focus on its binding affinity and mechanism of action with biological targets, using techniques like molecular docking simulations and high-throughput screening assays to evaluate its interactions with enzymes or receptors in biological systems. These studies help elucidate its pharmacodynamics and potential therapeutic applications.

Another compound, Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide, is widely utilized in research :

- Agricultural Chemistry: It may serve as a potential pesticide or herbicide, protecting crops from pests and diseases while minimizing environmental impact .

- Pharmaceutical Development: Its unique structure allows for the synthesis of new drug candidates, particularly in the development of compounds that target specific biological pathways .

- Material Science: It can be used in the formulation of advanced materials, including polymers and coatings, enhancing durability and resistance to environmental factors .

- Analytical Chemistry: The compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other substances in complex mixtures .

- Green Chemistry: Its applications align with sustainable practices, as it can be involved in processes that reduce waste and energy consumption compared to traditional methods .

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dioxathion | Contains a similar dioxathiolane ring but lacks methyl groups | Used as an insecticide |

| Sulfide Derivatives | Various alkyl or aryl sulfides | Different reactivity profiles due to substitution |

| Thiazolidine Derivatives | Similar five-membered ring structure but contains nitrogen | Known for anti-diabetic properties |

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved often include redox reactions and the formation of transient intermediates that facilitate the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,2-Dioxathiolane 2,2-Dioxide (Ethylene Sulfate)

- CAS : 1072-53-3

- Formula : C₂H₄O₄S (MW: 140.11 g/mol)

- Solid (mp: 95–97°C), highly reactive due to minimal steric hindrance .

- Applications : Used as a crosslinker in polymers and sulfating agent for alcohols. Higher electrophilicity compared to substituted derivatives enables rapid ring-opening reactions .

- Key Difference : Lacks stereochemical complexity and carboxylate functional groups, limiting its utility in asymmetric synthesis compared to (4R,5R)-dimethyl derivative .

4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-Dioxide (DTD)

- Structure : Features a propoxymethyl side chain (Fig. 5 in ).

- Properties: The ether chain enhances solubility in nonpolar solvents. Computational studies (B3LYP/6-311++G(d,p)) confirm its planar sulfate ring .

- Reactivity : The electron-donating propoxymethyl group reduces electrophilicity at sulfur, slowing nucleophilic attacks compared to (4R,5R)-dimethyl derivative .

4,4'-Bi-1,3,2-dioxathiolane 2,2'-Dioxide

- CAS : 1914148-67-6

- Formula : C₄H₆O₆S₂ (MW: 214.22 g/mol)

- Properties : Dimeric structure with two fused dioxathiolane rings. Higher density (2.03 g/cm³) and boiling point (372.8°C predicted) due to increased molecular weight .

Stereochemical and Electronic Effects

- Steric Effects : The (4R,5R)-dimethyl groups introduce steric hindrance, slowing nucleophilic attacks compared to ethylene sulfate but enhancing stereochemical control .

- Electronic Effects : Carboxylate esters withdraw electron density, increasing sulfur's electrophilicity, while propoxymethyl (DTD) and ether chains donate electrons, reducing reactivity .

Biological Activity

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organosulfur compound characterized by its five-membered ring structure containing two oxygen atoms and one sulfur atom. Its molecular formula is CHOS, and it has a molecular weight of 152.17 g/mol . This compound has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its sulfone group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The electrophilic nature of the sulfone allows for nucleophilic attack from various biomolecules.

Potential Biological Applications

Research has indicated several potential biological applications:

- Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that may contribute to specific biological activities.

- Antioxidant Properties : Studies suggest that dioxathiolanes may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Interactions with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, which could influence biological processes such as glycation and inflammation .

Case Studies

- Antioxidant Activity : A study demonstrated that related dioxathiolanes exhibited significant antioxidant activity by reducing lipid peroxidation in cellular models. The mechanism was linked to the ability of the sulfone group to stabilize free radicals .

- Enzyme Inhibition : Another study explored the inhibition of glycosylation enzymes by dioxathiolanes. The findings suggested that these compounds could potentially modulate pathways involved in diabetes and age-related diseases by influencing enzyme activity related to advanced glycation end-products (AGEs) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant properties; potential enzyme inhibitor |

| Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide | Similar with additional carboxylate groups | Enhanced solubility; potential for drug formulation |

| 1,3,2-Dioxathiolane 2,2-dioxide | Simpler analog without methyl groups | Basic reactivity; less biological activity than methyl-substituted variants |

The presence of methyl groups in this compound enhances its reactivity and solubility compared to simpler analogs. This structural uniqueness contributes to its distinctive biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclization of dimethyl sulfate and ethylene glycol in the presence of NaOH (50–70°C, 4–6 hours). Continuous reactors are used industrially for scale-up, with purification via distillation and recrystallization .

- Critical Parameters :

- Temperature control (<70°C) minimizes side reactions (e.g., over-oxidation).

- Base concentration (1.5–2.0 eq. NaOH) ensures complete deprotonation of intermediates.

- Data Table :

| Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | 60 | 5 | 78 | 99 |

| KOH | 70 | 4 | 72 | 97 |

Q. How can the stereochemical integrity of the (4R,5R) configuration be validated during synthesis?

- Analytical Tools :

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers.

- X-ray crystallography confirms absolute configuration using single crystals grown in ethanol/water .

- Challenges : Racemization may occur under acidic conditions; neutral pH during workup is critical .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s electrophilic reactivity in nucleophilic substitution reactions?

- Mechanism : The sulfone group’s electron-withdrawing nature polarizes the C–S bond, enabling nucleophilic attack at the methyl-bearing carbons. Computational studies (DFT) show a low energy barrier (<15 kcal/mol) for SN2 pathways .

- Case Study : Reaction with amines yields substituted dioxathiolanes, monitored via in situ NMR to track intermediate formation .

Q. How does the compound’s stereochemistry influence its biological activity (e.g., antimicrobial effects)?

- Structure-Activity Relationship (SAR) :

- The (4R,5R) configuration enhances binding to bacterial enoyl-ACP reductase, as shown in molecular docking studies (PDB: 1C14).

- Data Contradiction : While in vitro assays show IC₅₀ = 12 µM against E. coli, enantiomeric (4S,5S) forms exhibit 10-fold lower potency .

- Experimental Design :

- Use isogenic strains to isolate target specificity.

- Compare MIC values across stereoisomers in broth microdilution assays.

Q. What strategies resolve contradictions in reported anti-inflammatory activity between computational predictions and experimental data?

- Hypothesis Testing :

- Computational : Molecular dynamics simulations predict COX-2 inhibition (ΔG = −9.2 kcal/mol).

- Experimental : ELISA assays show no significant suppression of TNF-α in RAW 264.7 macrophages at 50 µM.

Q. Can this compound act as a sulfate donor in synthetic biology applications?

- Case Study : In Bacillus subtilis, the compound transfers its sulfate group to phenolic acceptors under catalysis by aryl sulfotransferase (AST). LC-MS/MS confirms product formation (m/z 215 → 97 fragment) .

- Limitations : Hydrolysis competes in aqueous media (t₁/₂ = 2.3 hours at pH 7.4); use non-polar solvents (e.g., THF) to stabilize the sulfone group .

Methodological Guidance

Q. How to design experiments analyzing the compound’s role in lithium-ion battery electrolytes?

- Electrochemical Setup :

- Prepare 1M LiPF₆ in PC:EC (1:1) with 2 wt% additive.

- Cyclic voltammetry (0–5 V vs. Li/Li⁺) identifies oxidative stability (>4.5 V).

- EIS measures ionic conductivity (σ = 8.2 mS/cm at 25°C) .

Q. What computational tools predict regioselectivity in substitution reactions?

- Software :

- Gaussian 16 : Calculate Fukui indices (ƒ⁻) to identify nucleophilic sites.

- AutoDock Vina : Dock nucleophiles (e.g., NH₃) into the compound’s electrostatic potential surface .

Data Interpretation

Q. How to reconcile conflicting reports on pesticidal efficacy across plant models?

- Meta-Analysis :

- Tomato aphids : LD₅₀ = 0.8 µg/mL (neonicotinoid-like activity).

- Wheat rust : No inhibition at 10 µg/mL.

- Explanation : Differential expression of sulfotransferases in pests vs. plants affects bioactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.